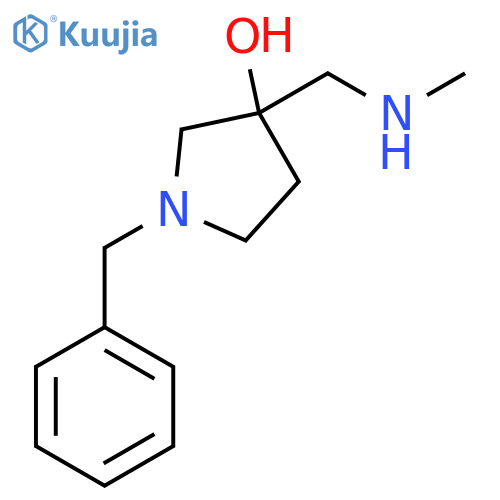Cas no 125033-63-8 (1-benzyl-3-(methylamino)methylpyrrolidin-3-ol)

125033-63-8 structure
商品名:1-benzyl-3-(methylamino)methylpyrrolidin-3-ol
1-benzyl-3-(methylamino)methylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol
- 3-Pyrrolidinol, 3-[(methylamino)methyl]-1-(phenylmethyl)-
- 1-benzyl-3-(methylamino)methylpyrrolidin-3-ol
-
- インチ: 1S/C13H20N2O/c1-14-10-13(16)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6,14,16H,7-11H2,1H3
- InChIKey: ALQKSQZYQZHXLJ-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC)CN(CC2C=CC=CC=2)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 216
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-benzyl-3-(methylamino)methylpyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-156221-1.0g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 1g |
$770.0 | 2023-05-24 | ||
| Enamine | EN300-156221-10.0g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 10g |
$3315.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00991126-1g |
1-Benzyl-3-((methylamino)methyl)pyrrolidin-3-ol |
125033-63-8 | 95% | 1g |
¥3808.0 | 2023-04-04 | |
| Enamine | EN300-156221-0.05g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 0.05g |
$179.0 | 2023-05-24 | ||
| Enamine | EN300-156221-250mg |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 250mg |
$383.0 | 2023-09-25 | ||
| Enamine | EN300-156221-2500mg |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 2500mg |
$1509.0 | 2023-09-25 | ||
| Enamine | EN300-156221-0.1g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 0.1g |
$268.0 | 2023-05-24 | ||
| Enamine | EN300-156221-2.5g |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 2.5g |
$1509.0 | 2023-05-24 | ||
| Enamine | EN300-156221-1000mg |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 1000mg |
$770.0 | 2023-09-25 | ||
| Enamine | EN300-156221-100mg |
1-benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol |
125033-63-8 | 100mg |
$268.0 | 2023-09-25 |
1-benzyl-3-(methylamino)methylpyrrolidin-3-ol 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
125033-63-8 (1-benzyl-3-(methylamino)methylpyrrolidin-3-ol) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 503537-97-1(4-bromooct-1-ene)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
